molecular formula C16H13BrN4 B2757479 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline CAS No. 463368-04-9

2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline

Cat. No.: B2757479
CAS No.: 463368-04-9
M. Wt: 341.212
InChI Key: FSSAILMYUGHFFB-VCHYOVAHSA-N
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Description

2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline is a synthetic organic compound with the molecular formula C16H13BrN4 It is characterized by the presence of a quinoxaline core, a bromophenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline typically involves the condensation of 4-bromobenzaldehyde with 3-methylquinoxaline-2-hydrazone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline
  • 2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline
  • 2-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline

Uniqueness

The uniqueness of 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-methylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,20,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSAILMYUGHFFB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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